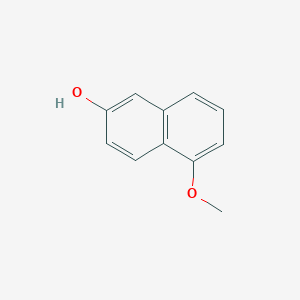

5-Methoxynaphthalen-2-ol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-methoxynaphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O2/c1-13-11-4-2-3-8-7-9(12)5-6-10(8)11/h2-7,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKLUQGYAKFXFEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C=CC(=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60566273 | |

| Record name | 5-Methoxynaphthalen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60566273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150712-57-5 | |

| Record name | 5-Methoxynaphthalen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60566273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Methoxynaphthalen-2-ol Isomers

A Note on Nomenclature: The compound "5-Methoxynaphthalen-2-ol" is not a standard IUPAC name and does not correspond to a readily available chemical entity in major databases. It is likely that this name is used informally or refers to one of the common isomers of methoxy-substituted 2-naphthol. This guide will focus on a well-characterized and commercially available isomer, 6-Methoxynaphthalen-2-ol (CAS 5111-66-0) , to provide a comprehensive overview of the chemical properties of this class of compounds. The principles and many of the properties discussed here will be broadly applicable to other isomers, such as 7-Methoxynaphthalen-2-ol.

Molecular Structure and Physicochemical Properties

6-Methoxynaphthalen-2-ol is an aromatic organic compound featuring a naphthalene core substituted with a hydroxyl (-OH) group at the 2-position and a methoxy (-OCH3) group at the 6-position. This substitution pattern influences the molecule's electronic properties, reactivity, and biological activity. The presence of both a hydrogen bond donor (hydroxyl) and a hydrogen bond acceptor (methoxy and hydroxyl oxygens) contributes to its physical properties.

| Property | Value | Source |

| CAS Number | 5111-66-0 | [1] |

| Molecular Formula | C₁₁H₁₀O₂ | [1] |

| Molecular Weight | 174.20 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | 148-152 °C | [1] |

| SMILES | COc1ccc2cc(O)ccc2c1 | [1] |

| InChI | 1S/C11H10O2/c1-13-11-5-3-8-6-10(12)4-2-9(8)7-11/h2-7,12H,1H3 | [1] |

| InChIKey | WWPKRXOOVICNJY-UHFFFAOYSA-N | [1] |

Synthesis of 6-Methoxynaphthalen-2-ol

The synthesis of methoxynaphthols often starts from the corresponding dihydroxynaphthalene or through functionalization of a substituted naphthalene. A common laboratory-scale synthesis involves the methylation of 2-naphthol, followed by other functional group manipulations. For instance, 2-methoxynaphthalene (nerolin) can be prepared by the methylation of 2-naphthol.[2][3] A plausible synthetic route to 6-methoxynaphthalen-2-ol can be envisioned from 6-bromo-2-methoxynaphthalene.[4]

Conceptual Synthetic Workflow

Caption: Conceptual workflow for the synthesis of 6-Methoxynaphthalen-2-ol.

Experimental Protocol: Methylation of 2-Naphthol to 2-Methoxynaphthalene

This protocol describes a common first step in the synthesis of methoxy-substituted naphthalenes.

Materials:

-

2-Naphthol

-

Dimethyl sulfate or Methyl iodide (Caution: Highly toxic and carcinogenic)

-

Sodium hydroxide

-

Anhydrous potassium carbonate

-

Acetone

-

Ethanol

-

Distilled water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-naphthol in acetone.

-

Add anhydrous potassium carbonate to the solution.

-

Slowly add dimethyl sulfate or methyl iodide to the stirring mixture.

-

Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC).

-

After cooling to room temperature, filter the solid potassium salts and wash with acetone.

-

Evaporate the acetone from the filtrate under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash with a dilute sodium hydroxide solution to remove any unreacted 2-naphthol, followed by washing with water until neutral.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

Recrystallize the crude 2-methoxynaphthalene from ethanol to obtain the purified product.

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and purity assessment of 6-Methoxynaphthalen-2-ol.

| Spectroscopic Data | Expected Characteristics |

| ¹H NMR | Aromatic protons in the range of 7.0-8.0 ppm, a singlet for the methoxy protons around 3.9 ppm, and a singlet for the hydroxyl proton (chemical shift can vary depending on solvent and concentration). |

| ¹³C NMR | Signals for the aromatic carbons (typically 100-160 ppm), including the carbon attached to the hydroxyl group (around 155 ppm) and the carbon attached to the methoxy group (around 158 ppm), and a signal for the methoxy carbon around 55 ppm. |

| IR Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group. C-O stretching vibrations for the ether and phenol functionalities are expected in the 1200-1300 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations will also be present. |

| Mass Spectrometry | The molecular ion peak (M⁺) at m/z = 174.0681 (for the exact mass). Fragmentation patterns may involve the loss of a methyl group (-15) or a formyl group (-29). |

Reactivity and Chemical Properties

The chemical reactivity of 6-Methoxynaphthalen-2-ol is dictated by the interplay of the hydroxyl and methoxy groups on the naphthalene ring.

-

Acidity of the Hydroxyl Group: The phenolic hydroxyl group is weakly acidic and can be deprotonated by a suitable base to form a phenoxide ion. This increases the electron-donating ability of the oxygen, activating the ring towards electrophilic substitution.

-

Electrophilic Aromatic Substitution: The naphthalene ring is activated towards electrophilic substitution by both the hydroxyl and methoxy groups. The directing effects of these groups will determine the position of substitution. In general, the positions ortho and para to the activating groups are favored.

-

Oxidation: The phenolic hydroxyl group can be oxidized. The methoxy group is generally stable to mild oxidizing agents.

-

Ether Cleavage: The methoxy group can be cleaved under harsh acidic conditions (e.g., with HBr or HI) to yield the corresponding dihydroxynaphthalene.

Reactivity Profile

Caption: Key reactions of 6-Methoxynaphthalen-2-ol.

Applications in Research and Drug Development

Methoxynaphthol derivatives are valuable building blocks in organic synthesis and have been investigated for their biological activities.

-

Synthetic Intermediate: 6-Methoxynaphthalen-2-ol serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and materials. For example, it is a known impurity of the non-steroidal anti-inflammatory drug (NSAID) Naproxen.[5]

-

Biological Activity: The methoxyphenol moiety is present in many natural products with interesting biological properties, such as antioxidant and anti-inflammatory activities.[6][7] Naphthalene derivatives, in general, are known to possess a wide range of biological activities.[8] The specific biological profile of 6-Methoxynaphthalen-2-ol would be an area for further research. Studies on related N-aryl-1-hydroxynaphthalene-2-carboxanilides have shown anti-invasive and antibacterial properties.[9]

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling 6-Methoxynaphthalen-2-ol.

-

Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

-

Precautionary Statements: Avoid breathing dust. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves, eye protection, and face protection.[1]

-

Personal Protective Equipment (PPE): Safety glasses, chemical-resistant gloves, and a lab coat are recommended. A dust mask should be used if handling the solid material generates dust.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.

References

-

Wikipedia. 2-Naphthol. [Link]

-

PubChem. 7-Methoxy-2-naphthol. [Link]

-

PubChem. 1-(6-Methoxynaphthalen-2-YL)propan-2-OL. [Link]

-

PubChem. 2-Naphthol. [Link]

-

PubChem. 2-Methoxynaphthalene. [Link]

-

PubChem. 6-Methoxy-2-naphthol. [Link]

-

NIST. Naphthalene, 2-methoxy-. [Link]

-

MDPI. Bioactivity of Methoxylated and Methylated 1-Hydroxynaphthalene-2-Carboxanilides: Comparative Molecular Surface Analysis. [Link]

-

PubMed. Comparison of the Reactivity of Trapping Reagents toward Electrophiles: Cysteine Derivatives Can Be Bifunctional Trapping Reagents. [Link]

-

ResearchGate. Synthesis of 5-Methoxy-2-acetyl-1-naphthol. [Link]

-

Organic Syntheses. 2-METHOXY-6-NAPHTHOL. [Link]

-

PubMed. Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. [Link]

-

MDPI. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. [Link]

- Google Patents. Preparation technique of 5-methoxy-2-tetralone.

-

MassBank. msbnk-aces_su-as000022. [Link]

-

PMC. Enhancing Bioactivity through the Transfer of the 2-(Hydroxymethoxy)Vinyl Moiety: Application in the Modification of Tyrosol and Hinokitiol. [Link]

-

Patsnap. Synthesis method of 5-methoxy-2-tetralone. [Link]

-

YouTube. 2-Methoxynaphthalene from 2-Naphthol. [Link]

-

MDPI. Chemical Composition and Biological Activities of the Cnidoscolus quercifolis: A Review. [Link]

-

IJRPR. Purification Of 2-Methoxy Naphthalene by UV And IR Spectroscopic Methods. [Link]

-

ATB. 2-Naphthol. [Link]

Sources

- 1. 6-甲氧基-2-萘酚 ≥97.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 2. 2-Naphthol - Wikipedia [en.wikipedia.org]

- 3. youtube.com [youtube.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 6-Methoxy-2-naphthol | C11H10O2 | CID 288634 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Enhancing Bioactivity through the Transfer of the 2-(Hydroxymethoxy)Vinyl Moiety: Application in the Modification of Tyrosol and Hinokitiol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-Naphthol | C10H8O | CID 8663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Mass Spectrometry of 5-Methoxynaphthalen-2-ol

This technical guide provides a comprehensive overview of the mass spectrometric behavior of 5-Methoxynaphthalen-2-ol, a key aromatic compound with applications in various fields of chemical research and drug development. While direct experimental mass spectral data for this specific molecule is not widely available in public repositories, this document will establish a robust analytical framework based on the well-understood fragmentation patterns of its constituent functional groups and structurally similar molecules, such as methoxynaphthalenes and naphthalenols. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the mass spectrometric analysis of this and related compounds.

Introduction to 5-Methoxynaphthalen-2-ol and the Role of Mass Spectrometry

5-Methoxynaphthalen-2-ol belongs to the family of substituted naphthalenes, which are characterized by a fused bicyclic aromatic ring system. The presence of both a hydroxyl (-OH) and a methoxy (-OCH3) group on the naphthalene core imparts distinct chemical properties that are of interest in medicinal chemistry and material science. Mass spectrometry (MS) is an indispensable tool for the structural elucidation and quantification of such molecules. By analyzing the mass-to-charge ratio (m/z) of the molecule and its fragments, MS provides invaluable information about its molecular weight, elemental composition, and structural features.

Aromatic compounds are known to exhibit prominent molecular ion peaks in their mass spectra due to the stability of the aromatic ring system[1]. The fragmentation of 5-Methoxynaphthalen-2-ol is expected to be influenced by the interplay between the stable naphthalene core and the fragmentation-directing effects of the methoxy and hydroxyl substituents.

Predicted Fragmentation Pathways of 5-Methoxynaphthalen-2-ol

The mass spectrum of 5-Methoxynaphthalen-2-ol is anticipated to be a composite of the fragmentation patterns observed for aromatic ethers and phenols. Upon ionization, typically by electron impact (EI), the molecule will form a molecular ion (M+•). The subsequent fragmentation of this molecular ion will be driven by the presence of the methoxy and hydroxyl groups, which can undergo characteristic cleavage reactions.

Key Fragmentation Reactions

-

Loss of a Methyl Radical: A common fragmentation pathway for aryl methyl ethers is the cleavage of the O-CH3 bond, leading to the loss of a methyl radical (•CH3)[2]. This would result in a significant fragment ion at [M-15]+.

-

Loss of Carbon Monoxide (CO): Phenolic compounds often undergo a characteristic loss of carbon monoxide (CO) from the molecular ion, resulting in a fragment at [M-28]+. This is a well-documented fragmentation for naphthols[3].

-

Loss of a Methoxy Radical: The cleavage of the aryl-O bond can lead to the loss of a methoxy radical (•OCH3), producing a fragment at [M-31]+.

-

Sequential Losses: It is highly probable that sequential fragmentation events will occur. For instance, the initial loss of a methyl radical could be followed by the loss of carbon monoxide from the resulting ion ([M-15-28]+).

The stability of the naphthalene ring system suggests that the molecular ion peak will be of significant intensity[4][5].

Predicted Mass Spectrum Data

Based on the fragmentation patterns of related compounds like 2-Methoxynaphthalene[6][7][8][9][10][11][12][13] and 2-Naphthalenol[3][14], we can predict the major ions that would be observed in the EI mass spectrum of 5-Methoxynaphthalen-2-ol (Molecular Formula: C11H10O2, Molecular Weight: 174.19 g/mol ).

| m/z | Predicted Fragment Ion | Proposed Fragmentation Pathway | Significance |

| 174 | [C11H10O2]+• | Molecular Ion (M+•) | Confirms the molecular weight of the compound. |

| 159 | [M - CH3]+ | Loss of a methyl radical from the methoxy group. | Characteristic of aryl methyl ethers. |

| 146 | [M - CO]+• | Loss of carbon monoxide from the phenol group. | Characteristic of phenols. |

| 143 | [M - OCH3]+ | Loss of a methoxy radical. | Cleavage of the aryl-ether bond. |

| 131 | [M - CH3 - CO]+ | Sequential loss of a methyl radical and carbon monoxide. | Combination of ether and phenol fragmentation. |

| 115 | [C9H7]+ | Further fragmentation of the naphthalene core. | A common fragment in the spectra of naphthalenes. |

It is important to note that the relative intensities of these peaks would depend on the ionization energy and the specific instrumentation used.

Experimental Protocol for Mass Spectrometric Analysis

To acquire high-quality mass spectral data for 5-Methoxynaphthalen-2-ol, a standardized experimental protocol is essential. Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of this semi-volatile compound[15].

Sample Preparation

-

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 5-Methoxynaphthalen-2-ol and dissolve it in 10 mL of a high-purity solvent such as dichloromethane or toluene in a volumetric flask.

-

Working Standards: Prepare a series of working standards by serial dilution of the stock solution to achieve concentrations appropriate for the sensitivity of the mass spectrometer.

GC-MS Instrumentation and Conditions

-

Gas Chromatograph: A standard GC system equipped with a capillary column.

-

Column: A non-polar or moderately polar capillary column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is recommended for good separation of aromatic compounds.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Inlet Temperature: 250 °C.

-

Injection Volume: 1 µL.

-

Injection Mode: Splitless injection is preferred for trace analysis, while a split injection can be used for more concentrated samples.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

-

Mass Spectrometer: A quadrupole or ion trap mass spectrometer is suitable.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

This protocol provides a robust starting point for the analysis. Optimization of the temperature program and other parameters may be necessary to achieve the best chromatographic separation and spectral quality.

Visualizing the Analytical Workflow and Fragmentation

To further clarify the experimental process and the predicted fragmentation, the following diagrams are provided.

Caption: Experimental workflow for the GC-MS analysis of 5-Methoxynaphthalen-2-ol.

Caption: Key predicted fragmentation pathways for 5-Methoxynaphthalen-2-ol.

Conclusion

This technical guide provides a detailed theoretical framework for understanding the mass spectrometry of 5-Methoxynaphthalen-2-ol. By leveraging the established fragmentation patterns of related aromatic ethers and phenols, we can confidently predict the major fragment ions that would be observed in an experimental setting. The provided GC-MS protocol offers a validated starting point for the practical analysis of this compound. As with any analytical endeavor, empirical data is the ultimate arbiter, and it is hoped that this guide will facilitate the acquisition and interpretation of such data by researchers in the field.

References

-

PubChem. 2-Methoxynaphthalene | C11H10O | CID 7119. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. (2023-08-29). [Link]

-

National Institute of Standards and Technology. Naphthalene - the NIST WebBook. [Link]

-

ResearchGate. 2-[5-(2,3-Dimethoxynaphthalen-1-yl)-4,5-dihydro-1H-pyrazol-3-yl]-3-methoxyphenol. [Link]

-

National Institute of Standards and Technology. Naphthalene, 1-methoxy- - the NIST WebBook. [Link]

-

National Institute of Standards and Technology. 2-Methoxy-5-methylphenol, TMS derivative - the NIST WebBook. [Link]

-

PubChem. 1-Methoxynaphthalene | C11H10O | CID 16668. [Link]

-

Chemistry LibreTexts. Fragmentation Patterns in Mass Spectra. (2023-08-29). [Link]

-

JoVE. Video: Mass Spectrometry: Aromatic Compound Fragmentation. (2024-12-05). [Link]

-

YouTube. Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. (2023-01-26). [Link]

-

National Institute of Standards and Technology. 2-Naphthalenol - the NIST WebBook. [Link]

-

MDPI. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. (2023-09-08). [Link]

-

eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

- Unknown Source.

-

PubChem. 2-Naphthol | C10H8O | CID 8663. [Link]

-

National Institute of Standards and Technology. Naphthalene, 2-methoxy- - the NIST WebBook. [Link]

-

National Institute of Standards and Technology. Naphthalene, 2-methoxy- - the NIST WebBook. [Link]

- Unknown Source.

-

SpectraBase. 2-Methoxynaphthalene - Optional[MS (GC)] - Spectrum. [Link]

-

National Institute of Standards and Technology. 2-Methoxy-5-methylphenol - the NIST WebBook. [Link]

-

National Institute of Standards and Technology. Naphthalene, 2-methoxy- - the NIST WebBook. [Link]

-

National Institute of Standards and Technology. Naphthalene, 2-methoxy- - the NIST WebBook. [Link]

-

National Institute of Standards and Technology. Naphthalene, 2-methoxy- - the NIST WebBook. [Link]

-

National Institute of Standards and Technology. Naphthalene, 2-methoxy- - the NIST WebBook. [Link]

Sources

- 1. Video: Mass Spectrometry: Aromatic Compound Fragmentation [jove.com]

- 2. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 3. 2-Naphthalenol [webbook.nist.gov]

- 4. Naphthalene [webbook.nist.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. 2-Methoxynaphthalene | C11H10O | CID 7119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Naphthalene, 2-methoxy- [webbook.nist.gov]

- 8. Naphthalene, 2-methoxy- [webbook.nist.gov]

- 9. spectrabase.com [spectrabase.com]

- 10. Naphthalene, 2-methoxy- [webbook.nist.gov]

- 11. Naphthalene, 2-methoxy- [webbook.nist.gov]

- 12. Naphthalene, 2-methoxy- [webbook.nist.gov]

- 13. Naphthalene, 2-methoxy- [webbook.nist.gov]

- 14. 2-Naphthol | C10H8O | CID 8663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

Biological activity of 5-Methoxynaphthalen-2-ol

An In-depth Technical Guide to the Biological Activity of 5-Methoxynaphthalen-2-ol

Authored by a Senior Application Scientist

Preamble: Unveiling the Therapeutic Potential of a Naphthol Derivative

In the landscape of medicinal chemistry, the naphthalene scaffold represents a privileged structure, forming the core of numerous compounds with significant biological activities. 5-Methoxynaphthalen-2-ol, a methoxy derivative of 2-naphthol, stands as a molecule of considerable interest, inheriting the potential for a diverse range of pharmacological effects. The presence of both a hydroxyl and a methoxy group on the naphthalene ring system suggests a rich chemical profile, likely influencing its antioxidant, anti-inflammatory, and cytostatic properties.

This technical guide provides a comprehensive exploration of the known and potential biological activities of 5-Methoxynaphthalen-2-ol. It is intended for researchers, scientists, and professionals in drug development, offering not only a synthesis of the current understanding but also actionable experimental protocols and mechanistic insights to guide future investigations. We will delve into its physicochemical characteristics, plausible synthetic routes, and a detailed analysis of its potential therapeutic applications, grounded in the established activities of structurally related compounds.

Physicochemical Profile and Synthesis

Structural Features and Properties

5-Methoxynaphthalen-2-ol is an aromatic organic compound with the chemical formula C₁₁H₁₀O₂. Its structure consists of a naphthalene core substituted with a methoxy group at position 5 and a hydroxyl group at position 2.

| Property | Value |

| Molecular Formula | C₁₁H₁₀O₂ |

| Molecular Weight | 174.19 g/mol |

| Appearance | Off-white to pale yellow solid (predicted) |

| Solubility | Soluble in organic solvents like ethanol, DMSO, and DMF; sparingly soluble in water. |

| LogP | 2.9 (predicted) |

The interplay between the electron-donating methoxy group and the hydrogen-donating hydroxyl group is anticipated to be a key determinant of its biological activity, particularly its antioxidant capacity.

Synthetic Approach: A Plausible Route

While specific, optimized synthetic procedures for 5-Methoxynaphthalen-2-ol are not abundantly documented in readily available literature, a feasible synthesis can be conceptualized based on established organic chemistry principles. A common approach involves the modification of a pre-existing naphthalene derivative. For instance, a synthetic pathway could commence from 6-bromo-2-methoxynaphthalene, a commercially available starting material.

Experimental Protocol: Synthesis of 5-Methoxynaphthalen-2-ol

-

Grignard Reagent Formation:

-

In a flame-dried, three-necked flask under a nitrogen atmosphere, magnesium turnings (1.1 equivalents) are suspended in anhydrous tetrahydrofuran (THF).

-

A solution of 6-bromo-2-methoxynaphthalene (1 equivalent) in anhydrous THF is added dropwise to initiate the Grignard reaction.[1] The mixture may require gentle heating to start.

-

Once the reaction is initiated, the remaining solution is added at a rate that maintains a gentle reflux. After the addition is complete, the reaction is refluxed for an additional hour to ensure complete formation of the Grignard reagent.

-

-

Borylation and Oxidation:

-

The Grignard solution is cooled to -10°C.

-

Trimethyl borate (1.1 equivalents) dissolved in anhydrous THF is added dropwise, maintaining the temperature below 0°C.[1]

-

The reaction is stirred at this temperature for 1-2 hours.

-

A solution of 30% hydrogen peroxide (1.1 equivalents) is then added cautiously, followed by acetic acid (1.5 equivalents), while ensuring the temperature remains below 20°C.[1]

-

-

Work-up and Purification:

-

The reaction mixture is allowed to warm to room temperature and then poured into a separatory funnel.

-

The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield pure 5-Methoxynaphthalen-2-ol.

-

Core Biological Activities and Mechanistic Insights

The biological activities of 5-Methoxynaphthalen-2-ol can be inferred from the extensive research on its parent compound, 2-naphthol, and other methoxylated phenols. The primary areas of interest include its antioxidant, anti-inflammatory, and potential anticancer effects.

Antioxidant Activity

The phenolic hydroxyl group is a well-established radical scavenger. The presence of the methoxy group can further enhance this activity through electronic effects that stabilize the resulting phenoxyl radical.

Mechanism of Action

The antioxidant activity of phenolic compounds is primarily attributed to their ability to donate a hydrogen atom from the hydroxyl group to a free radical, thereby neutralizing it. The resulting phenoxyl radical is stabilized by resonance delocalization across the naphthalene ring system. The methoxy group at the 5-position can contribute to this stabilization.

Experimental Protocol: DPPH Radical Scavenging Assay

-

Preparation of Reagents:

-

Prepare a stock solution of 5-Methoxynaphthalen-2-ol in methanol or DMSO.

-

Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. This solution should have a deep purple color.

-

Ascorbic acid or Trolox can be used as a positive control.

-

-

Assay Procedure:

-

In a 96-well plate, add 100 µL of various concentrations of the test compound (e.g., 1-100 µM).

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Data Analysis:

-

The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the compound.

-

Anti-inflammatory Effects

Structurally related naphthols and methoxyphenols have demonstrated potent anti-inflammatory properties, primarily through the inhibition of key enzymes in the arachidonic acid cascade: cyclooxygenases (COX) and 5-lipoxygenase (5-LOX).[2][3]

Mechanism of Action

Inflammation is often mediated by prostaglandins and leukotrienes, which are synthesized from arachidonic acid by COX and 5-LOX enzymes, respectively. Inhibition of these enzymes can therefore reduce the production of these inflammatory mediators. The structural features of 5-Methoxynaphthalen-2-ol are consistent with those of known COX/LOX inhibitors.

Experimental Protocol: MTT Cell Viability Assay

-

Cell Culture:

-

A suitable cancer cell line (e.g., A549 - lung carcinoma, MCF-7 - breast carcinoma) is cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cells are seeded in a 96-well plate and allowed to adhere overnight.

-

-

Treatment:

-

The culture medium is replaced with fresh medium containing various concentrations of 5-Methoxynaphthalen-2-ol.

-

A vehicle control (e.g., DMSO) is also included.

-

The cells are incubated for 24, 48, or 72 hours.

-

-

MTT Assay:

-

After the incubation period, the medium is removed, and MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

-

The plate is incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

The MTT solution is removed, and DMSO is added to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm.

-

-

Data Analysis:

-

Cell viability is expressed as a percentage of the vehicle control.

-

The IC₅₀ value is calculated to determine the concentration at which the compound inhibits cell growth by 50%.

-

Structure-Activity Relationship (SAR) Insights

The biological activity of 5-Methoxynaphthalen-2-ol is intrinsically linked to its chemical structure. Based on studies of related compounds, we can infer the following SAR:

-

Hydroxyl Group at C2: The phenolic hydroxyl group is crucial for antioxidant activity through hydrogen atom donation. Its presence is also often a key feature for interaction with the active sites of enzymes like COX and LOX.

-

Methoxy Group at C5: The position and electronic nature of the methoxy group can significantly modulate the activity. An electron-donating group like methoxy can enhance the stability of the phenoxyl radical, thereby increasing antioxidant potential. Its position on the distal ring may also influence binding to specific protein targets.

-

Naphthalene Core: The planar, aromatic naphthalene scaffold provides a rigid framework that can facilitate π-π stacking and hydrophobic interactions with biological macromolecules.

Future Directions and Conclusion

5-Methoxynaphthalen-2-ol presents a compelling profile for further investigation as a potential therapeutic agent. The preliminary analysis based on its structural congeners suggests a high likelihood of significant antioxidant, anti-inflammatory, and anticancer activities.

Future research should focus on:

-

Comprehensive Biological Screening: A broad-based screening against a panel of cancer cell lines and key inflammatory enzymes is warranted.

-

In Vivo Studies: Promising in vitro results should be followed by in vivo studies in relevant animal models of inflammation and cancer to assess efficacy and safety.

-

Mechanistic Elucidation: Detailed studies are needed to pinpoint the precise molecular targets and signaling pathways modulated by this compound.

-

Lead Optimization: The naphthalene scaffold of 5-Methoxynaphthalen-2-ol is amenable to chemical modification, offering the potential to synthesize analogs with improved potency and selectivity.

References

- Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells - PMC - NIH. (2021, May 26).

- The Biological Activities of (2S)-5-Methoxyflavan-7-ol and Its Analogs: A Technical Overview for Drug Discovery. Benchchem.

- Enhancing Bioactivity through the Transfer of the 2-(Hydroxymethoxy)Vinyl Moiety: Application in the Modification of Tyrosol and Hinokitiol - PMC - NIH. (2024, July 21).

- Synthesis method of 5-methoxy-2-tetralone.

- Antioxidant and Neuroprotective Effects of Paeonol against Oxidative Stress and Altered Carrier-Mediated Transport System on NSC-34 Cell Lines. MDPI.

- In Vitro ACE2 and 5-LOX Enzyme Inhibition by Menthol and Three Different Mint Essential Oils.

- A Comparative Analysis of the Biological Activity of (2S)

- 2-Naphthol | C10H8O | CID 8663. PubChem - NIH.

- Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. In Vivo.

- 2-substituted-1-naphthols as potent 5-lipoxygenase inhibitors with topical antiinflamm

- Distinct roles of N-acetyl and 5-methoxy groups in the antiproliferative and neuroprotective effects of mel

- Synthesis of 5-Methoxy-2-acetyl-1-naphthol.

- Antifungal Activity of Selected Naphthoquinones and Their Synergistic Combination with Amphotericin B Against Cryptococcus neoformans H99. MDPI.

- Exploiting the Anticancer, Antimicrobial and Antiviral Potential of Naphthoquinone Derivatives: Recent Advances and Future Prospects.

- Anti-inflammatory effects of methoxyphenolic compounds on human airway cells - PMC.

- Development of eugenol derivatives with 5-LOX inhibitory activity - PMC - NIH.

- The summarised SAR of naphthoquinone-naphthol derivatives.

- Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols derivatives.

- 2 - Organic Syntheses Procedure. Organic Syntheses.

- Anticancer Activity of 2,3′-Dihydroxy-5′-Methoxystilbene Against NSCLC Cell Lines Through AKT-Dependent Mechanisms: A Comprehensive In Vitro and Comput

- Preparation method of 6-methoxy-2-naphthaldehyde.

- 5-Methoxyquinoline Derivatives as a New Class of EZH2 Inhibitors - PMC - NIH.

- Physico-chemical properties and antioxidant activities of methoxy phenols. PubMed.

- Anti-inflammatory effects of methoxyphenolic compounds on human airway cells. PubMed.

- Evaluation of Antioxidant and Enzyme Inhibition Properties of Croton hirtus L'Hér. Extracts Obtained with Different Solvents. MDPI.

- Neuroprotective and neurite outgrowth effects of maltol on retinal ganglion cells under oxidative stress - PMC - PubMed Central.

- Anti-inflammatory effect of 2-methoxy-4-vinylphenol via the suppression of NF-κB and MAPK activation, and acetyl

- 6-Methoxy-2-naphthol | C11H10O2 | CID 288634. PubChem - NIH.

- 2-acetyl-6-methoxynaphthalene - Organic Syntheses Procedure. Organic Syntheses.

- Antioxidant Activities of Hydroxylated Naphthalenes: The Role of Aryloxyl Radicals. Scuola Normale Superiore.

- Multicomponent one-pot synthesis of 2-naphthol derivatives and evaluation of their anticancer activity.

- 2-Methoxynaphthalene. TargetMol.

- Physico-chemical properties and antioxidant activities of methoxy phenols. | Semantic Scholar. Semantic Scholar.

- Anti-Inflammatory Effects of Dietary Polyphenols through Inhibitory Activity against Metalloproteinases. MDPI.

- Molecular mechanism and health effects of 1,2-Naphtoquinone - PMC - NIH.

- (PDF) Neuroprotective Effects of Bioavailable Polyphenol-Derived Metabolites against Oxidative Stress-Induced Cytotoxicity in Human Neuroblastoma SH-SY5Y Cells.

- Molecular Pathways Involved in the Anti-Cancer Activity of Flavonols: A Focus on Myricetin and Kaempferol. MDPI.

- Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling - PMC - PubMed Central.

- 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells.

Sources

Navigating the Therapeutic Potential of Methoxy-Substituted Naphthalenols: A Technical Guide for Drug Discovery

Abstract

The naphthalene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of methoxy and hydroxyl substituents creates a diverse chemical space with significant potential for drug development. This technical guide provides an in-depth exploration of the potential therapeutic applications of methoxy-substituted naphthalenols, with a particular focus on isomers such as 6-methoxynaphthalen-2-ol and 7-methoxynaphthalen-2-ol, due to the limited direct research on 5-methoxynaphthalen-2-ol. We will delve into the established and prospective applications of these compounds, drawing from their roles as key synthetic intermediates and their intrinsic biological activities. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic promise of this class of molecules.

Introduction: The Naphthalene Scaffold and the Significance of Substitution

The bicyclic aromatic hydrocarbon naphthalene has long been a foundational element in the design of bioactive molecules. Its rigid structure provides a defined orientation for pharmacophoric groups, while its lipophilicity allows for favorable interactions with biological membranes and protein targets. The strategic placement of functional groups, such as methoxy (-OCH3) and hydroxyl (-OH) moieties, can profoundly influence the pharmacokinetic and pharmacodynamic properties of naphthalene-based compounds. These substitutions can alter metabolic stability, target binding affinity, and overall biological activity, opening avenues for diverse therapeutic applications.

While direct studies on 5-methoxynaphthalen-2-ol are not prevalent in publicly accessible literature, a wealth of information exists for its isomers and structurally related compounds. This guide will synthesize this knowledge to project the potential therapeutic landscape for this class of molecules.

Anti-Inflammatory Applications: A Gateway to Therapy

The most prominent therapeutic connection for methoxynaphthalene derivatives lies in the realm of anti-inflammatory agents. This is primarily through the well-established role of 2-methoxynaphthalene as a key precursor in the synthesis of Naproxen, a widely used non-steroidal anti-inflammatory drug (NSAID).[1]

The Naproxen Synthesis Pathway: A Paradigm of Potential

The journey from 2-methoxynaphthalene to Naproxen underscores the inherent potential of the methoxynaphthalene core in modulating inflammatory pathways. The synthesis typically involves a Friedel-Crafts acylation of 2-methoxynaphthalene to introduce a propionyl group, which is a critical step in forming the final active pharmaceutical ingredient.[2]

Caption: Synthetic relationship between 2-methoxynaphthalene and Naproxen.

Intrinsic Anti-Inflammatory and Antioxidant Activity

Beyond their role as synthetic precursors, methoxy-substituted phenolic compounds, including those with a naphthalene core, are known to possess intrinsic antioxidant and anti-inflammatory properties.[3][4] The phenolic hydroxyl group can act as a radical scavenger, mitigating oxidative stress that is often implicated in inflammatory processes. Furthermore, studies on related 2-methoxyphenols have demonstrated inhibitory effects on cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[3][4][5]

Table 1: Physicochemical Properties of Relevant Isomers

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 2-Methoxynaphthalene | C₁₁H₁₀O | 158.20 | 73-75 |

| 6-Methoxy-2-naphthol | C₁₁H₁₀O₂ | 174.20 | 148-152 |

| 7-Methoxy-2-naphthol | C₁₁H₁₀O₂ | 174.20 | 115-119 |

Emerging Potential in Oncology

Recent research has highlighted the potential of methoxynaphthalene derivatives as anticancer agents. Specifically, novel compounds derived from the 6-methoxynaphthalene scaffold have shown promising antiproliferative activity.

Activity Against Colon Cancer Cell Lines

A study focused on the design and synthesis of new 6-methoxynaphthalene derivatives revealed that certain compounds exhibited significant inhibitory activity against the HCT-116 colon cancer cell line.[6] This suggests that the 6-methoxynaphthalene core can be a valuable template for the development of novel anticancer therapeutics. The mechanism of action is hypothesized to involve the inhibition of aldo-keto reductase family 1 member C3 (AKR1C3), an enzyme implicated in cancer development.[6]

Caption: Workflow for anticancer drug discovery with 6-methoxynaphthalene derivatives.

Central Nervous System (CNS) Applications: Targeting Melatonin Receptors

The naphthalene ring system is also a key feature in compounds designed to interact with the central nervous system. A patent for naphthalene derivatives describes their high selective affinity for melatonin receptors, suggesting a broad range of potential therapeutic uses in neurology and psychiatry.[7]

Potential Therapeutic Indications

The affinity for melatonin receptors suggests that methoxynaphthalenol derivatives could be developed for the treatment of a variety of CNS disorders, including:

-

Sleep disorders: Insomnia and disruptions to the circadian rhythm.[7]

-

Mood disorders: Anxiety and seasonal affective disorder.[7]

-

Neurodegenerative diseases: The patent mentions potential applications in Parkinson's disease, senile dementia, and Alzheimer's disease.[7]

-

Pain management: Analgesic properties have also been noted.[7]

Experimental Protocols: A Starting Point for Investigation

For researchers wishing to explore the therapeutic potential of methoxy-substituted naphthalenols, the following general experimental protocols can serve as a starting point.

Synthesis of Methoxynaphthalenols

A common method for the synthesis of methoxynaphthalenols is the methylation of the corresponding dihydroxynaphthalene.

Step-by-Step Protocol:

-

Dissolution: Dissolve the starting dihydroxynaphthalene in a suitable solvent (e.g., acetone, DMF).

-

Base Addition: Add a base (e.g., potassium carbonate) to the solution to deprotonate one of the hydroxyl groups.

-

Methylation: Add a methylating agent (e.g., dimethyl sulfate or methyl iodide) dropwise at a controlled temperature.

-

Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Purify the crude product by column chromatography or recrystallization.

In Vitro Anti-Inflammatory Assay (COX-2 Inhibition)

This protocol outlines a method to assess the COX-2 inhibitory activity of a test compound.

Step-by-Step Protocol:

-

Cell Culture: Culture a suitable cell line (e.g., RAW 264.7 murine macrophages) in appropriate media.

-

Cell Seeding: Seed the cells in 96-well plates and allow them to adhere overnight.

-

LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce COX-2 expression.

-

Compound Treatment: Treat the cells with various concentrations of the test compound.

-

PGE2 Measurement: After a suitable incubation period, collect the cell supernatant and measure the concentration of prostaglandin E2 (PGE2), a product of COX-2 activity, using an ELISA kit.

-

Data Analysis: Calculate the IC₅₀ value of the test compound for COX-2 inhibition.

Future Directions and Conclusion

The therapeutic potential of methoxy-substituted naphthalenols is a promising area for further investigation. While the direct exploration of 5-methoxynaphthalen-2-ol is needed, the existing body of research on its isomers and related compounds provides a strong rationale for its potential in several therapeutic areas:

-

Anti-inflammatory: Leveraging the established connection to NSAIDs and the intrinsic antioxidant and COX-2 inhibitory properties.

-

Oncology: Building upon the promising results of 6-methoxynaphthalene derivatives against colon cancer.

-

CNS Disorders: Exploring the interaction with melatonin receptors for a range of neurological and psychiatric conditions.

Future research should focus on the targeted synthesis and biological evaluation of 5-methoxynaphthalen-2-ol and its derivatives. Structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of these compounds for specific biological targets. The development of robust and efficient synthetic methodologies will also be essential for advancing these promising molecules from the laboratory to the clinic.

References

-

PubChem. (n.d.). 2-Methoxynaphthalene. Retrieved from [Link]

-

Wikipedia. (2023, December 1). 2-Methoxynaphthalene. Retrieved from [Link]

-

ResearchGate. (2019). Design and synthesis of some novel 6-methoxynaphthalene derivatives with Potential anticancer activity. Retrieved from [Link]

- Fujisawa, S., Ishihara, M., & Kadoma, Y. (2007). Predicting the Biological Activities of 2-Methoxyphenol Antioxidants: Effects of Dimers. In Vivo, 21(2), 181-187.

- Google Patents. (n.d.). EP0447285A1 - Naphthalene derivatives, procedure for their preparation and pharmaceutical compositions containing them.

-

PubMed. (2007). Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatile Role of 1-Methoxynaphthalene in Modern Pharmaceutical Synthesis. Retrieved from [Link]

-

Food Research. (2022). Biological activities of macroalgae in the Moudulung waters: bioactive compounds and antioxidant activity. Retrieved from [Link]

-

MDPI. (2023). Metabolite Profiling of Macroalgae: Biosynthesis and Beneficial Biological Properties of Active Compounds. Retrieved from [Link]

-

PubMed. (2023). Discovery of indane and naphthalene derivatives as USP7 inhibitors. Retrieved from [Link]

- Google Patents. (n.d.). CN113651680A - Preparation method of 6-methoxy-2-naphthaldehyde.

-

ResearchGate. (2019). Biological activity of Echinops spinosus on inhibition of paracetamol-induced renal inflammation. Retrieved from [Link]

Sources

- 1. 2-Methoxynaphthalene (98%)|Pharmaceutical Intermediate [benchchem.com]

- 2. 2-Methoxynaphthalene - Wikipedia [en.wikipedia.org]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. EP0447285A1 - Naphthalene derivatives, procedure for their preparation and pharmaceutical compositions containing them - Google Patents [patents.google.com]

5-Methoxynaphthalen-2-ol: A Versatile Naphtholic Building Block for Advanced Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The naphthalene scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a wide array of biological activities and physicochemical properties.[1][2] Among the diverse functionalized naphthalenes, 5-Methoxynaphthalen-2-ol stands out as a promising, albeit less explored, synthetic building block. Its unique substitution pattern, featuring both a nucleophilic hydroxyl group and an electron-donating methoxy group on the same ring, offers a rich landscape for chemical manipulation and the construction of complex molecular architectures.

This technical guide provides a comprehensive overview of 5-Methoxynaphthalen-2-ol as a synthetic intermediate. While direct literature on this specific isomer is limited, this document leverages established principles of naphthalene chemistry, data from closely related isomers, and a key literature precedent to provide a robust framework for its utilization in research and development.

Physicochemical Properties and Safety Considerations

A thorough understanding of a building block's physical properties and safe handling requirements is paramount for its effective and secure use in a laboratory setting.

Table 1: Physicochemical Properties of 5-Methoxynaphthalen-2-ol and Related Analogues

| Property | 5-Methoxynaphthalen-2-ol (Predicted) | 6-Methoxy-2-naphthol[3] | 2-Naphthol[4] |

| Molecular Formula | C₁₁H₁₀O₂ | C₁₁H₁₀O₂ | C₁₀H₈O |

| Molecular Weight | 174.20 g/mol [5] | 174.20 g/mol | 144.17 g/mol |

| Appearance | Solid | Solid | White to yellowish-white crystals |

| Melting Point | Not available | 148-152 °C | 121-123 °C |

| Boiling Point | Not available | Not available | 285 °C |

| Solubility | Insoluble in water; Soluble in organic solvents | Soluble in organic solvents | Sparingly soluble in water; Soluble in alcohols, ethers |

Safety and Handling:

As a derivative of naphthol, 5-Methoxynaphthalen-2-ol should be handled with care, assuming it shares similar toxicological properties. Naphthols are generally harmful if swallowed or inhaled and can cause skin and eye irritation.[6][7]

General Handling Precautions:

-

Work in a well-ventilated fume hood.[7]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7]

-

Avoid inhalation of dust or vapors.[6]

-

Prevent contact with skin and eyes.[6]

-

In case of accidental exposure, flush the affected area with copious amounts of water and seek medical attention.

Core Reactivity and Synthetic Potential

The synthetic utility of 5-Methoxynaphthalen-2-ol is dictated by the reactivity of its two key functional groups: the phenolic hydroxyl and the methoxy-activated naphthalene ring.

Reactions of the Phenolic Hydroxyl Group

The hydroxyl group at the C-2 position is a versatile handle for a variety of transformations.

-

Williamson Ether Synthesis: The phenolic proton is acidic and can be readily deprotonated by a suitable base (e.g., NaOH, K₂CO₃) to form a nucleophilic naphthoxide ion. This intermediate can then undergo an Sₙ2 reaction with an alkyl halide to yield the corresponding ether. This is a fundamental and widely used method for the preparation of alkoxy-naphthalenes.[8]

Caption: Williamson Ether Synthesis Pathway.

-

Esterification: The hydroxyl group can be acylated using acyl chlorides or anhydrides in the presence of a base (e.g., pyridine) to form the corresponding ester. This reaction is often used to protect the hydroxyl group or to introduce a new functional moiety.

Electrophilic Aromatic Substitution

The naphthalene ring of 5-Methoxynaphthalen-2-ol is activated towards electrophilic aromatic substitution by both the hydroxyl and methoxy groups. The directing effects of these groups will influence the regioselectivity of incoming electrophiles.

-

Friedel-Crafts Acylation: This is a powerful method for introducing an acyl group onto the naphthalene ring, typically using an acyl chloride or anhydride with a Lewis acid catalyst (e.g., AlCl₃). The position of acylation is highly dependent on the reaction conditions, including the solvent and temperature. In many methoxynaphthalenes, acylation can be directed to specific positions to access key intermediates for pharmaceutical synthesis.[9]

Caption: General Pathway for Friedel-Crafts Acylation.

Key Synthetic Application: Synthesis of 5-Methoxy-2-acetyl-1-naphthol

While direct protocols for 5-Methoxynaphthalen-2-ol are scarce, a study on the synthesis of 5-Methoxy-2-acetyl-1-naphthol provides a valuable, concrete example of the synthetic utility of a closely related isomer, 5-methoxynaphthalen-1-ol ("naphthol 2" in the original paper). This multi-step synthesis highlights key transformations that are broadly applicable to methoxynaphthols.

Experimental Protocol: Acetylation of 5-Methoxynaphthalen-1-ol

The following protocol is adapted from the synthesis of 5-Methoxy-2-acetyl-1-naphthol, demonstrating the acetylation of the precursor 5-methoxynaphthalen-1-ol.

Step 1: Acetylation of 5-Methoxynaphthalen-1-ol

-

To a stirring solution of 5-methoxynaphthalen-1-ol (1.14 mmol) dissolved in dry pyridine (1.7 mL), add freshly distilled acetic anhydride (0.7 mL).

-

Stir the solution at room temperature for 6 hours.

-

Dilute the reaction mixture with a 10% aqueous HCl solution and extract with diethyl ether (30 mL).

-

Wash the organic extracts with distilled water (50 mL), dry over anhydrous sodium sulfate, and evaporate the solvent to obtain 5-methoxy-1-naphthyl acetate.

Step 2: Fries Rearrangement to 5-Methoxy-2-acetyl-1-naphthol

-

Subject the 5-methoxy-1-naphthyl acetate to a Fries rearrangement using boron trifluoride etherate by heating at 120 °C.

-

Alternatively, the rearrangement can be carried out in a microwave oven at 100W for 5 minutes for an improved yield.

-

Purify the resulting 5-Methoxy-2-acetyl-1-naphthol by column chromatography.

Caption: Synthetic Workflow for 5-Methoxy-2-acetyl-1-naphthol.

This documented procedure underscores the utility of the methoxynaphthol core as a scaffold for building complexity, with the Fries rearrangement being a key step in introducing functionality at a specific position on the naphthalene ring.

Analogous Synthetic Protocols

To further illustrate the synthetic potential of 5-Methoxynaphthalen-2-ol, the following are detailed protocols for key reactions performed on the closely related and more extensively studied 2-naphthol and 2-methoxynaphthalene. These methods can be adapted by researchers as a starting point for the functionalization of 5-Methoxynaphthalen-2-ol.

Protocol 1: Williamson Ether Synthesis of 2-Methoxynaphthalene from 2-Naphthol [8]

This protocol demonstrates the methylation of a naphthol, a reaction directly applicable to 5-Methoxynaphthalen-2-ol.

-

Dissolve 2-naphthol (0.5 g) and sodium hydroxide (0.2 g) in distilled water (5 mL) in a beaker by heating to obtain a clear solution.

-

Cool the solution to 10-15 °C.

-

Slowly add dimethyl sulfate (0.35 mL) dropwise to the cooled solution.

-

After the addition is complete, warm the mixture to 70-80 °C for one hour.

-

Cool the reaction mixture to allow the product to precipitate.

-

Filter the crude product and wash it sequentially with a 10% sodium hydroxide solution and then with water.

-

Dry the product and recrystallize from a minimal amount of hot ethanol to obtain pure 2-methoxynaphthalene.

Protocol 2: Friedel-Crafts Acylation of 2-Methoxynaphthalene [9]

This protocol illustrates the introduction of an acetyl group onto a methoxy-activated naphthalene ring.

-

In a three-necked round-bottomed flask equipped with a mechanical stirrer and a thermometer, charge dry nitrobenzene (200 mL) followed by anhydrous aluminum chloride (43 g, 0.32 mol).

-

Once the aluminum chloride has dissolved, add finely ground 2-methoxynaphthalene (39.5 g, 0.250 mol).

-

Cool the stirred solution to approximately 5 °C using an ice bath.

-

Add redistilled acetyl chloride (25 g, 0.32 mol) dropwise over 15-20 minutes, maintaining the temperature between 10.5 and 13 °C.

-

Continue stirring in the ice bath for 2 hours after the addition is complete.

-

Allow the mixture to stand at room temperature for at least 12 hours.

-

Work-up the reaction by pouring the mixture into a beaker containing crushed ice (200 g) and concentrated hydrochloric acid (100 mL).

-

Separate the organic layer and purify by steam distillation and subsequent recrystallization to obtain 2-acetyl-6-methoxynaphthalene.

Applications in Drug Discovery and Materials Science

The naphthalene core is a privileged scaffold in medicinal chemistry, present in numerous approved drugs with a wide range of therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial agents.[1][2] The unique substitution pattern of 5-Methoxynaphthalen-2-ol makes it an attractive starting material for the synthesis of novel bioactive molecules. The methoxy and hydroxyl groups can be strategically modified to modulate the pharmacokinetic and pharmacodynamic properties of the resulting compounds.

In materials science, naphthalene derivatives are utilized in the development of organic light-emitting diodes (OLEDs), fluorescent probes, and advanced polymers. The inherent fluorescence of the naphthalene ring system, which can be tuned by functionalization, makes 5-Methoxynaphthalen-2-ol a potential building block for novel photoactive materials.

Conclusion

5-Methoxynaphthalen-2-ol represents a valuable, though underutilized, building block in synthetic chemistry. Its dual functionality offers multiple avenues for chemical modification, enabling the construction of complex and diverse molecular architectures. While direct synthetic protocols for this specific isomer are not widely reported, the established chemistry of related naphthols and methoxynaphthalenes provides a solid foundation for its exploration. The detailed protocols and reactivity patterns outlined in this guide are intended to empower researchers to unlock the full synthetic potential of this versatile naphthalene derivative in their pursuit of novel pharmaceuticals and advanced materials.

References

- BenchChem. (2025). An In-depth Technical Guide on the Synthesis of 2-Methoxynaphthalene from 2-Naphthol.

- Organic Syntheses. (n.d.). 2-acetyl-6-methoxynaphthalene. Org. Syn. Coll. Vol. 6, 175.

- Organic Syntheses. (n.d.). 6-Methoxy-2-naphthol. Org. Syn. Coll. Vol. 4, 612.

-

NIST. (n.d.). Naphthalene, 2-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (2023). Synthesis of 5-Methoxy-2-acetyl-1-naphthol. Retrieved from [Link]

- Fisher Scientific. (2023). Safety Data Sheet: 7-Methoxy-2-naphthol.

- ACS Publications. (2023). Electrochemical Dehydrogenative sp2-Coupling Reaction of Naphthols Accessing a Polycyclic Naphthalenone Motif. Organic Letters.

-

ResearchGate. (2008). Synthesis and Properties of New Organosoluble Alkoxylated Naphthalene-Based Novolacs Preparaed by Addition-Condensation of Mono- or Di-alkoxynaphthalene with Formaldehyde. Retrieved from [Link]

-

ResearchGate. (2023). Naphthol based drugs/bioactive compounds. Retrieved from [Link]

- BenchChem. (2025). Synthesis of Naphthalene Derivatives for Drug Discovery: Application Notes and Protocols.

-

International Labour Organization. (2021). ICSC 0719 - 2-NAPHTHOL. Retrieved from [Link]

-

PubChem. (n.d.). 6-Methoxy-2-naphthol. Retrieved from [Link]

- Carl ROTH. (n.d.). Safety Data Sheet: 2-Naphthol.

- Google Patents. (n.d.). CN101468946A - Preparation technique of 5-methoxy-2-tetralone.

-

NIST. (n.d.). 2-Naphthalenol. NIST Chemistry WebBook. Retrieved from [Link]

- Sigma-Aldrich. (2007). Organic Building Blocks.

-

Wikipedia. (n.d.). 2-Naphthol. Retrieved from [Link]

-

PubMed. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. Retrieved from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. fishersci.com [fishersci.com]

- 5. Solved A Williamson ether synthesis is shown. 2-Naphthol in | Chegg.com [chegg.com]

- 6. 1-Methoxynaphthalene(2216-69-5) 13C NMR [m.chemicalbook.com]

- 7. WO1998024747A1 - A process for the preparation of nabumetone - Google Patents [patents.google.com]

- 8. Naphthalene, 2-methoxy- [webbook.nist.gov]

- 9. community.wvu.edu [community.wvu.edu]

Methodological & Application

Application Notes and Protocols: Synthesis of 5-Methoxynaphthalen-2-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 5-Methoxynaphthalen-2-ol

5-Methoxynaphthalen-2-ol is a key structural motif found in a variety of biologically active molecules and serves as a critical intermediate in pharmaceutical synthesis. Its naphthalene core, substituted with hydroxyl and methoxy groups, provides a versatile scaffold for the development of novel therapeutic agents. A robust and well-understood synthetic pathway to this compound is therefore of significant interest to the drug development community.

This technical guide provides a comprehensive overview of a reliable synthetic route to 5-Methoxynaphthalen-2-ol. We will delve into the mechanistic underpinnings of each synthetic step, offering not just a protocol, but a rationale for the chosen reagents and conditions. This document is designed to equip researchers with the knowledge to not only replicate the synthesis but also to adapt and troubleshoot the methodology for their specific applications.

Strategic Overview of the Synthesis

The synthesis of 5-Methoxynaphthalen-2-ol is efficiently achieved through a two-step process, commencing with the preparation of the key intermediate, 5-methoxy-2-tetralone. This intermediate is then subjected to an aromatization reaction to yield the final product.

The overall transformation is as follows:

Caption: Overall synthetic strategy for 5-Methoxynaphthalen-2-ol.

Part 1: Synthesis of 5-Methoxy-2-tetralone via Birch Reduction

The first stage of this synthesis focuses on the production of 5-methoxy-2-tetralone from 1,6-dimethoxynaphthalene. The Birch reduction is a powerful tool for the partial reduction of aromatic rings, and in this case, it provides a regioselective route to the desired tetralone precursor.[1]

Core Synthesis Mechanism: The Birch Reduction

The Birch reduction of 1,6-dimethoxynaphthalene involves the use of an alkali metal (typically sodium) dissolved in liquid ammonia with a proton source (an alcohol, such as ethanol). The mechanism proceeds as follows:

-

Electron Transfer: Sodium metal dissolves in liquid ammonia to form a characteristic blue solution containing solvated electrons. These electrons are potent reducing agents. An electron is transferred from the solvated electron pool to the naphthalene ring system, forming a radical anion.

-

Protonation: The radical anion is then protonated by the alcohol present in the reaction mixture. The protonation occurs at a position that maintains the stability of the remaining radical.

-

Second Electron Transfer: A second electron is transferred to the radical, forming an anion.

-

Second Protonation: This anion is then protonated by the alcohol to yield a non-conjugated diene.

-

Isomerization and Hydrolysis: Under the reaction conditions, the initial reduction product can isomerize. Subsequent acidic workup hydrolyzes the enol ether intermediate to the more stable ketone, yielding 5-methoxy-2-tetralone.

Caption: Mechanism of 5-Methoxy-2-tetralone synthesis.

Experimental Protocol: Birch Reduction of 1,6-Dimethoxynaphthalene

This protocol is adapted from established literature procedures.[2]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1,6-Dimethoxynaphthalene | 188.22 | 100 g | 0.53 |

| Ethanol (absolute) | 46.07 | 1.4 L | - |

| Sodium Metal | 22.99 | 90 g | 3.91 |

| Concentrated HCl | 36.46 | 457 mL | - |

| Diethyl Ether | 74.12 | As needed | - |

| Saturated Sodium Bisulfite Solution | - | 60 mL | - |

Procedure:

-

To a solution of 1,6-dimethoxynaphthalene (100 g, 0.53 mol) in absolute ethanol (1.4 L) in a flask equipped with a mechanical stirrer and a dry ice condenser, carefully add sodium metal shavings (90 g, 3.91 mol) in portions. The reaction is exothermic and will cause the ethanol to reflux.

-

Stir the mixture until all the sodium has dissolved and the blue color has dissipated.

-

Cool the reaction mixture to 0°C using an ice bath.

-

Slowly add a mixture of concentrated hydrochloric acid (457 mL) and water (395 mL) dropwise. The addition is exothermic and should be controlled to maintain the temperature below 30°C.

-

After the addition is complete, heat the mixture to reflux for 1 hour.

-

Filter the cooled mixture and concentrate the filtrate under reduced pressure.

-

Dissolve the residue in water and extract with diethyl ether.

-

Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

-

Concentrate the organic layer and dissolve the residue in a saturated sodium bisulfite solution (60 mL).

-

Stir for 20 minutes, then filter the resulting solid.

-

The adduct is then treated with a sodium carbonate solution to liberate the ketone.

-

The crude product can be purified by distillation or chromatography to yield 5-methoxy-2-tetralone.

Part 2: Aromatization of 5-Methoxy-2-tetralone to 5-Methoxynaphthalen-2-ol

The final step in the synthesis is the conversion of 5-methoxy-2-tetralone to the aromatic product, 5-Methoxynaphthalen-2-ol. This is achieved through a palladium-catalyzed dehydrogenation reaction.

Core Synthesis Mechanism: Palladium-Catalyzed Dehydrogenation

Palladium on carbon (Pd/C) is a highly effective heterogeneous catalyst for dehydrogenation reactions. The mechanism for the aromatization of a tetralone to a naphthol is believed to proceed through the following key steps:

-

Keto-Enol Tautomerism: The tetralone exists in equilibrium with its enol form. This tautomerism is often facilitated by trace amounts of acid or base.

-

Oxidative Addition/Adsorption: The enol tautomer adsorbs onto the palladium surface. A C-H bond adjacent to the hydroxyl group or on the aliphatic ring undergoes oxidative addition to the palladium(0) center, forming a palladium(II) hydride species.

-

β-Hydride Elimination: A subsequent β-hydride elimination from the aliphatic ring results in the formation of a double bond and a palladium(II) dihydride species.

-

Reductive Elimination: The palladium(II) dihydride species undergoes reductive elimination to regenerate the active palladium(0) catalyst and release a molecule of hydrogen gas (H₂).

-

Tautomerization to Naphthol: The resulting dihydronaphthol intermediate is unstable and rapidly tautomerizes to the more stable aromatic naphthol product.

Caption: Proposed mechanism for Pd/C-catalyzed dehydrogenation.

Experimental Protocol: Dehydrogenation of 5-Methoxy-2-tetralone

This is a representative protocol based on general procedures for the dehydrogenation of tetralones and related cyclic ketones.[3][4][5] Optimization may be required.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 5-Methoxy-2-tetralone | 176.21 | 10 g | 0.057 |

| 10% Palladium on Carbon (Pd/C) | - | 1 g | - |

| High-boiling solvent (e.g., p-cymene or diphenyl ether) | - | 100 mL | - |

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (to remove water if present), combine 5-methoxy-2-tetralone (10 g, 0.057 mol), 10% Pd/C (1 g), and the high-boiling solvent (100 mL).

-

Heat the mixture to reflux. The reaction progress can be monitored by observing the evolution of hydrogen gas or by thin-layer chromatography (TLC).

-

Maintain the reflux until the reaction is complete (typically several hours).

-

Cool the reaction mixture to room temperature and filter through a pad of celite to remove the palladium catalyst. Wash the celite pad with a suitable solvent (e.g., ethyl acetate or dichloromethane).

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

The crude 5-Methoxynaphthalen-2-ol can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexanes) or by column chromatography on silica gel.

Conclusion

The described two-step synthesis provides a reliable and scalable route to 5-Methoxynaphthalen-2-ol. The Birch reduction of 1,6-dimethoxynaphthalene offers an efficient entry point to the key 5-methoxy-2-tetralone intermediate. Subsequent palladium-catalyzed dehydrogenation effectively aromatizes the tetralone to the desired naphthol product. The mechanistic insights provided for each step should empower researchers to not only successfully implement this synthesis but also to rationally modify and optimize the conditions for their specific needs in the pursuit of novel pharmaceutical agents.

References

- Zhang, T., & Yuan, Z. (2009). A preparation process for 5-Methoxy-2-tetralone.

- Chi, L. (2008).

- Liu, S., Zhang, Y., Xu, L., et al. (2021). A synthesis method for 5-Methoxy-2-tetralone.

- Chi, W., Li, Y., & Ding, Z. (2020). A method for preparing an intermediate of rotigotine.

-

Al-Amin, M., et al. (2020). Hydrogenation and Dehydrogenation of Tetralin and Naphthalene to Explore Heavy Oil Upgrading Using NiMo/Al2O3 and CoMo/Al2O3 Catalysts Heated with Steel Balls via Induction. Catalysts, 10(5), 543. [Link]

-

Organic Syntheses. (1955). 6-Methoxy-β-tetralone. Organic Syntheses, 35, 74. [Link]

-

PrepChem. (2023). Synthesis of 5-Methoxy-2-tetralone. [Link]

-

Lee, J. Y., et al. (2015). Different catalytic behaviors of Pd and Pt metals in decalin dehydrogenation to naphthalene. Catalysis Science & Technology, 5(3), 1646-1654. [Link]

-

Organic Syntheses. (1973). 6-Methoxy-2-naphthol. Organic Syntheses, 53, 70. [Link]

-

Masterson, D. S. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry. [Link]

-

Wang, G., et al. (2014). Reaction-activated palladium catalyst for dehydrogenation of substituted cyclohexanones to phenols and H2 without oxidants and hydrogen acceptors. Chemical Communications, 50(74), 10844-10847. [Link]

Sources

- 1. CN101468946A - Preparation technique of 5-methoxy-2-tetralone - Google Patents [patents.google.com]

- 2. prepchem.com [prepchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Different catalytic behaviors of Pd and Pt metals in decalin dehydrogenation to naphthalene - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 5. Reaction-activated palladium catalyst for dehydrogenation of substituted cyclohexanones to phenols and H2 without oxidants and hydrogen acceptors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Laboratory-Scale Synthesis of 5-Methoxynaphthalen-2-ol

Introduction: The Significance of 5-Methoxynaphthalen-2-ol

5-Methoxynaphthalen-2-ol is a key structural motif found in a variety of biologically active molecules and serves as a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals. Its unique substitution pattern on the naphthalene core allows for further functionalization, making it a versatile building block for drug discovery and development. This document provides a comprehensive guide to a proposed laboratory-scale synthesis of 5-Methoxynaphthalen-2-ol, designed for researchers, scientists, and professionals in the field of drug development. The proposed synthetic route is grounded in established chemical principles and analogous transformations reported in the scientific literature.

Proposed Synthetic Strategy: A Multi-Step Approach

Due to the absence of a direct, one-step synthesis protocol in the current literature, a multi-step approach commencing from a commercially available starting material is proposed. The chosen strategy focuses on the regioselective introduction of the methoxy and hydroxyl functionalities onto the naphthalene scaffold. The proposed synthesis begins with 5-amino-2-naphthol and proceeds through a three-step sequence involving a Sandmeyer-type reaction, a copper-catalyzed methoxylation, and a final deprotection step.

Experimental Workflow Diagram

Application Note: High-Purity Isolation of 5-Methoxynaphthalen-2-ol via Automated Flash Column Chromatography

Abstract & Introduction

5-Methoxynaphthalen-2-ol is a key aromatic intermediate in the synthesis of various high-value chemical entities, including pharmaceuticals and advanced materials. Its molecular structure, featuring both a hydroxyl (-OH) and a methoxy (-OCH₃) group on a naphthalene scaffold, imparts a moderate polarity that makes it an ideal candidate for purification by normal-phase column chromatography. Synthetic routes often yield crude products containing unreacted starting materials, regioisomers, or other byproducts with closely related polarities, necessitating a robust and efficient purification strategy.

This application note provides an in-depth, field-proven protocol for the purification of 5-Methoxynaphthalen-2-ol using silica gel column chromatography. We will move beyond a simple recitation of steps to explain the underlying principles and causal relationships that govern the separation process. The methodologies described herein are designed to be self-validating through the integrated use of Thin-Layer Chromatography (TLC) for method development and purity verification, ensuring a reliable and reproducible workflow.

Foundational Principles: The "Why" Behind the Method

The successful separation of 5-Methoxynaphthalen-2-ol from its impurities hinges on the principle of differential adsorption . In normal-phase chromatography, a polar stationary phase (silica gel) is used in conjunction with a less polar mobile phase.[1]

-

The Stationary Phase: Silica gel's surface is rich in polar silanol groups (Si-OH). These groups serve as active sites for interaction.

-

Analyte Interaction: Polar molecules in the mixture, like our target compound 5-Methoxynaphthalen-2-ol (primarily through its hydroxyl group), will form transient hydrogen bonds with the silanol groups. The strength of this interaction determines how strongly the molecule is retained on the column.[2]

-

The Mobile Phase: The mobile phase, a non-polar solvent with a polar modifier, flows continuously over the stationary phase. It acts as the eluent, competing with the stationary phase for the analyte. A more polar mobile phase will elute compounds faster.[3]

By carefully tuning the polarity of the mobile phase, we can create a competitive environment where 5-Methoxynaphthalen-2-ol is retained long enough to separate from less polar impurities (which elute first) and is eluted before more polar impurities (which are retained longer).

Physicochemical Properties of Naphthol Derivatives

Understanding the properties of the target molecule and related isomers is crucial for designing the separation strategy.

| Property | Value (for related isomers) | Significance for Chromatography |

| Molecular Weight | 174.20 g/mol [4][5] | Influences diffusion but is less critical than polarity for this technique. |

| Polarity | Moderately polar | The hydroxyl group allows strong interaction with silica gel; the methoxy and naphthalene components add non-polar character. |

| Hydrogen Bond Donor | 1 (from the -OH group)[4][5] | This is the primary driver of retention on a silica gel stationary phase. |

| Hydrogen Bond Acceptor | 2 (from the -OH and -OCH₃ oxygens)[4][5] | Contributes to interactions with protic solvents and the stationary phase. |

| Solubility | Soluble in simple alcohols, ethers, and chloroform.[6] | Guides the choice of solvents for sample loading and mobile phase preparation. |

Pre-Purification: Method Development with TLC